5-Decanol

Description

Properties

IUPAC Name |

decan-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-3-5-7-9-10(11)8-6-4-2/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZMNDOUFZGODBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318612 | |

| Record name | 5-Decanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Chem Service MSDS] | |

| Record name | 5-Decanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9671 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5205-34-5 | |

| Record name | 5-Decanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5205-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Decanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005205345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Decanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Decanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decan-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Decanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GUU86H79T8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Decanol: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-decanol, detailed experimental protocols for its synthesis and analysis, and an exploration of its applications, particularly within the pharmaceutical and drug development sectors.

Chemical Structure and Identification

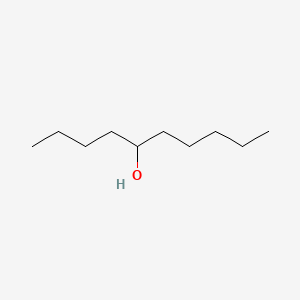

This compound, a secondary alcohol, is characterized by a ten-carbon aliphatic chain with a hydroxyl group located at the fifth carbon position.

| Identifier | Value |

| IUPAC Name | decan-5-ol[1][2] |

| Chemical Formula | C₁₀H₂₂O[1][3] |

| CAS Number | 5205-34-5[1][3] |

| Molecular Weight | 158.28 g/mol [2] |

| SMILES | CCCCCC(O)CCCC |

| InChI | InChI=1S/C10H22O/c1-3-5-7-9-10(11)8-6-4-2/h10-11H,3-9H2,1-2H3[1] |

Chemical Structure of this compound

Caption: 2D chemical structure of this compound.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[4] Its physical and chemical properties are summarized in the table below.

| Property | Value | Unit |

| Appearance | Colorless to light yellow liquid | - |

| Boiling Point | 216 (at 760 mmHg) | °C |

| 80 (at 5 mmHg)[3] | °C | |

| Melting Point | 9[3] | °C |

| Density | 0.826 | g/cm³ |

| Flash Point | 87.1[3] | °C |

| Refractive Index | 1.434 | - |

| Solubility | Moderately soluble in water, soluble in ethanol (B145695) and ether.[4] | - |

| logP (Octanol/Water Partition Coefficient) | 3.1178 | - |

Experimental Protocols

Synthesis of this compound

A common and effective method for the laboratory synthesis of this compound is through the Grignard reaction, which involves the reaction of an appropriate Grignard reagent with an aldehyde. An alternative route is the reduction of the corresponding ketone, 5-decanone.

Synthesis of this compound via Grignard Reaction

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Experimental Procedure (Grignard Synthesis):

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a solution of 1-bromopentane in anhydrous diethyl ether dropwise to initiate the formation of pentylmagnesium bromide.

-

Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of pentanal in anhydrous diethyl ether dropwise with vigorous stirring.

-

Work-up: After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. The crude this compound can be purified by fractional distillation under reduced pressure or by column chromatography.

Spectroscopic Analysis

The structure of this compound can be confirmed using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Strong C-H stretching vibrations are observed in the 2850-3000 cm⁻¹ region.

-

Mass Spectrometry (MS): The electron ionization mass spectrum of this compound does not typically show a strong molecular ion peak (m/z 158). Common fragmentation patterns include the loss of water and alpha-cleavage, leading to fragment ions at m/z 87 and 59.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show a multiplet for the proton attached to the carbon bearing the hydroxyl group (CH-OH) around 3.6 ppm. The methyl protons will appear as a triplet around 0.9 ppm, and the methylene (B1212753) protons will be observed as a series of multiplets in the region of 1.2-1.6 ppm.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the carbon attached to the hydroxyl group (C-OH) around 72 ppm. The carbons of the alkyl chain will resonate in the range of 14-40 ppm.

-

Applications in Drug Development

Long-chain alcohols, including this compound, have garnered interest in the pharmaceutical field, primarily for their role as penetration enhancers in transdermal drug delivery systems.

Mechanism of Action as a Penetration Enhancer

This compound enhances the permeation of drugs through the skin by disrupting the highly organized lipid structure of the stratum corneum, the outermost layer of the epidermis. This disruption increases the fluidity of the lipid bilayers, thereby reducing the barrier function of the skin and allowing for greater drug penetration.

Mechanism of Skin Penetration Enhancement by this compound

Caption: Mechanism of this compound as a skin penetration enhancer.

Experimental Protocol for In Vitro Skin Permeation Studies

The efficacy of this compound as a penetration enhancer can be evaluated using in vitro skin permeation studies with Franz diffusion cells.[5][6][7]

Experimental Workflow for In Vitro Skin Permeation Study

Caption: Workflow for an in vitro skin permeation study.

Experimental Procedure:

-

Skin Preparation: Excised skin (e.g., porcine ear skin) is prepared by removing subcutaneous fat and hair.[6]

-

Franz Diffusion Cell Setup: The prepared skin is mounted between the donor and receptor compartments of the Franz diffusion cell. The receptor compartment is filled with a suitable buffer solution and maintained at 32°C.[5][7]

-

Dosing: The drug formulation, with or without this compound, is applied to the surface of the skin in the donor compartment.

-

Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh buffer.[5]

-

Analysis: The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time to determine the permeation profile and calculate the flux and enhancement ratio.

Other Potential Applications

Beyond its role as a penetration enhancer, this compound and other long-chain alcohols have been investigated for their antimicrobial properties. Studies have shown that decanol exhibits antibacterial activity against various bacteria, which may be attributed to its ability to disrupt the cell membrane. This suggests potential applications in the development of topical antiseptic formulations.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area. It may cause skin and eye irritation.[4] Personal protective equipment, including safety glasses and gloves, should be worn when handling this chemical.

Conclusion

This compound is a secondary alcohol with well-defined chemical and physical properties. Its synthesis is readily achievable through established organic chemistry reactions. The primary application of this compound in the field of drug development is as a penetration enhancer for transdermal drug delivery, a role that is attributed to its ability to fluidize the lipid bilayers of the stratum corneum. Further research into its antimicrobial properties may unveil additional therapeutic applications. This guide provides a foundational understanding of this compound for researchers and professionals engaged in chemical synthesis and pharmaceutical formulation development.

References

- 1. This compound [webbook.nist.gov]

- 2. Decan-5-ol | C10H22O | CID 99868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. chembk.com [chembk.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Physicochemical and Toxicological Properties

An In-depth Technical Guide to 5-Decanol (CAS 5205-34-5)

This technical guide provides a comprehensive overview of this compound (CAS 5205-34-5), intended for researchers, scientists, and professionals in drug development. It covers the physicochemical properties, synthesis, analytical methods, and known biological activities of this secondary fatty alcohol.

This compound is a colorless to pale yellow liquid with a mild, pleasant odor.[1] It is a straight-chain secondary alcohol.[1] The following tables summarize its key properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5205-34-5 | [2] |

| Molecular Formula | C₁₀H₂₂O | [3] |

| Molecular Weight | 158.28 g/mol | [4] |

| Appearance | Colorless to light yellow, clear liquid | [1][5] |

| Density | 0.826 - 0.83 g/mL | [3][5] |

| Melting Point | 9 °C | [3][6][7] |

| Boiling Point | 213.4 °C (at 760 mmHg, est.) | [2] |

| 80 °C (at 5 mmHg) | [3] | |

| Flash Point | 87.1 °C | [3] |

| Vapor Pressure | 0.037 mmHg at 25 °C (est.) | [2] |

| Water Solubility | 151.8 mg/L at 25 °C (est.) | [2] |

| logP (Octanol/Water) | 3.11 - 3.74 (est.) | [2][3] |

| Refractive Index | 1.432 - 1.434 | [3][5] |

Table 2: Toxicological Data for Decanol (B1663958) Isomers

Note: Specific toxicological data for this compound is limited. The data below is for its isomer, 1-decanol, and should be considered indicative.

| Parameter | Value | Test Organism/Conditions | Source(s) |

| GHS Hazard Statements | H319: Causes serious eye irritation | ECHA C&L Inventory | [4] |

| Acute Toxicity (Oral) | LD50: > 5000 mg/kg | Rat | [8] |

| Repeated Dose Toxicity | NOAEL: 1000 mg/kg/day | Rat (Oral, OECD 422) | [9] |

| Aquatic Toxicity | LC50: 2.160 mg/L | Daphnia magna (48h) | [9] |

Biological Activity and Applications

Antibacterial Activity

While specific studies on this compound are scarce, its isomer, 1-decanol, has demonstrated notable antibacterial activity, particularly against mycobacteria.[5][10] Long-chain fatty alcohols are believed to exert their antimicrobial effects by nonspecifically damaging the bacterial cell envelope, leading to a loss of membrane integrity and subsequent cell death.[10][11] This mechanism involves the intercalation of the alcohol's hydrophobic chain into the lipid bilayer, disrupting its structure and increasing permeability.[11][12]

Table 3: Antibacterial Activity of 1-Decanol (Isomer of this compound)

| Test Organism | MIC (mM) | MIC (µg/mL) | MBC (µg/mL) | Source(s) |

| Mycobacterium smegmatis mc²155 | 0.4 | - | - | [5] |

| Mycobacterium tuberculosis H₃₇Rv | 0.4 | - | - | [5] |

| Staphylococcus aureus | - | 32 - 40 | 64 - 80 | [4][13] |

Other Biological Roles and Applications

This compound has been identified as a marine and algal metabolite.[4] Industrially, it is used as a solvent and an intermediate in the synthesis of esters, surfactants, and emulsifiers.[1] Its emollient properties also make it suitable for applications in the cosmetics and personal care industries.[1]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through two primary routes: the Grignard reaction or the reduction of the corresponding ketone.

Method 1: Grignard Reaction with Pentanal

This method involves the reaction of a Grignard reagent, pentylmagnesium bromide, with pentanal.

-

Materials: Magnesium turnings, 1-bromopentane (B41390), anhydrous diethyl ether, pentanal, saturated aqueous ammonium (B1175870) chloride solution, anhydrous magnesium sulfate.

-

Protocol:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare pentylmagnesium bromide by adding a solution of 1-bromopentane in anhydrous diethyl ether dropwise to magnesium turnings. A crystal of iodine can be used to initiate the reaction. Reflux for 30-60 minutes after the addition is complete to ensure full formation of the reagent.

-

Reaction with Pentanal: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of pentanal in anhydrous diethyl ether dropwise with vigorous stirring.

-

Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Purification: Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude this compound can be further purified by distillation.

-

Method 2: Reduction of 5-Decanone (B1664179)

This method involves the reduction of 5-decanone using a reducing agent like sodium borohydride (B1222165).

-

Materials: 5-decanone, methanol (B129727), sodium borohydride (NaBH₄), 1 M hydrochloric acid, diethyl ether.

-

Protocol:

-

Reaction: Dissolve 5-decanone in methanol in a round-bottom flask and cool the solution in an ice bath. Add sodium borohydride portion-wise with stirring.

-

Work-up: After the reaction is complete (monitored by TLC), quench it by the slow, dropwise addition of 1 M hydrochloric acid until the pH is acidic.

-

Purification: Remove the methanol under reduced pressure. Add diethyl ether and water to the residue and separate the layers. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure to obtain this compound.

-

Caption: Workflow for the synthesis of this compound using a Grignard reaction.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: For complex matrices, liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) can be used to isolate this compound.[14]

-

Instrumentation: A standard GC-MS system with a non-polar capillary column (e.g., HP-5ms) is suitable.

-

GC Parameters (Typical):

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Program: Initial temperature of 60°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min).[14]

-

-

MS Parameters (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

Caption: General workflow for the analysis of this compound by GC-MS.

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show a characteristic broad peak for the O-H stretch of the alcohol group around 3300-3400 cm⁻¹. Strong peaks for C-H stretching will be observed around 2850-2960 cm⁻¹, and a C-O stretching peak will be present in the 1050-1150 cm⁻¹ region.[2][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show a multiplet for the proton on the carbon bearing the hydroxyl group (H-5) around 3.5-3.8 ppm. The methyl groups (H-1 and H-10) will appear as triplets around 0.9 ppm. The various methylene (B1212753) (CH₂) groups will be visible as complex multiplets between 1.2 and 1.6 ppm.

-

¹³C NMR: The carbon attached to the hydroxyl group (C-5) will have a chemical shift in the range of 70-75 ppm. The terminal methyl carbons will be found upfield around 14 ppm.

-

Antibacterial Susceptibility Testing

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from standard methods and studies on 1-decanol.[5][12]

-

Materials: 96-well microtiter plates, appropriate bacterial growth medium (e.g., Mueller-Hinton Broth), bacterial inoculum, this compound stock solution (in DMSO), DMSO (as solvent control).

-

Protocol:

-

Preparation: Prepare a serial two-fold dilution of the this compound stock solution in the growth medium across the wells of a 96-well plate. Include a positive control (bacteria, no compound) and a negative control (medium only). A solvent control (bacteria with DMSO at the highest concentration used) should also be included.

-

Inoculation: Adjust the turbidity of an overnight bacterial culture to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).

-

Signaling Pathways and Mechanism of Action

Currently, there is no evidence to suggest that this compound or other simple fatty alcohols interact with specific signaling pathways. The primary mechanism of biological action, particularly for its antimicrobial properties, is the physical disruption of the cell membrane.[10][11]

Caption: Putative mechanism of antibacterial action for decanol isomers.

References

- 1. This compound [chembk.com]

- 2. This compound [webbook.nist.gov]

- 3. Decan-5-ol | C10H22O | CID 99868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. benchchem.com [benchchem.com]

- 7. Grignard Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 10. This compound(5205-34-5) Raman [m.chemicalbook.com]

- 11. This compound [webbook.nist.gov]

- 12. benchchem.com [benchchem.com]

- 13. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. This compound [webbook.nist.gov]

An In-depth Technical Guide to the Laboratory Synthesis and Purification of 5-Decanol

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of established laboratory methods for the synthesis and subsequent purification of 5-decanol (C₁₀H₂₂O), a secondary alcohol. The document details two primary synthetic routes: the Grignard reaction and the reduction of 5-decanone (B1664179). It further outlines purification protocols, including distillation and column chromatography, to achieve high-purity material suitable for research and development applications.

Physicochemical Properties of this compound

A summary of key quantitative data for this compound is presented below. This information is critical for its handling, purification, and characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₂O | [1][2][3] |

| Molecular Weight | 158.28 g/mol | [2][3][4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 228-230 °C (at 1 atm) | [1] |

| 80 °C (at 5 mmHg) | [2] | |

| Melting Point | 9 °C | [2] |

| Density | 0.826 g/cm³ | [2] |

| Purity (Commercial) | >96.0% (GC) | |

| CAS Number | 5205-34-5 | [2][3][4] |

Synthesis of this compound

Two robust and widely adopted methods for the synthesis of this compound are presented. The choice between these methods may depend on the availability of starting materials and desired scale.

Method A: Grignard Reaction

The Grignard reaction provides a classic and versatile route for forming carbon-carbon bonds.[5] To synthesize this compound, a C5 Grignard reagent (e.g., pentylmagnesium bromide) is reacted with a C5 aldehyde (pentanal).[6][7][8] This nucleophilic addition to the carbonyl carbon, followed by an acidic workup, yields the target secondary alcohol.[6][9]

Method B: Reduction of 5-Decanone

This method involves the reduction of the ketone 5-decanone to the corresponding secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity and mild reaction conditions; it effectively reduces ketones to secondary alcohols.[10][11] Unlike more reactive hydrides like LiAlH₄, NaBH₄ can be used in protic solvents such as methanol (B129727) or ethanol.[12][13]

Experimental Protocols: Synthesis

Protocol 1: Grignard Synthesis of this compound

This protocol is adapted from general procedures for synthesizing secondary alcohols via Grignard reagents.[9][14]

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether

-

Pentanal

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Apparatus Setup: All glassware must be oven-dried overnight and assembled under a dry nitrogen or argon atmosphere to ensure anhydrous conditions.[14]

-

Grignard Reagent Formation: In a three-necked flask equipped with a dropping funnel and condenser, place magnesium turnings (1.0 eq) and a small crystal of iodine. Add enough anhydrous diethyl ether to cover the magnesium.

-

Dissolve 1-bromopentane (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion to the magnesium. Initiation is indicated by the fading of the iodine color and gentle boiling of the ether.[9]

-

Once initiated, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir for an additional 30-60 minutes.

-

Reaction with Aldehyde: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of pentanal (1.0 eq) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard reagent, maintaining a low temperature.

-

After addition, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

-

Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution.[14]

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.[14]

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

Protocol 2: Reduction of 5-Decanone

This protocol is based on standard procedures for the sodium borohydride reduction of ketones.[12][13][15]

Materials:

-

5-Decanone

-

Methanol

-

Sodium borohydride (NaBH₄)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In an Erlenmeyer flask, dissolve 5-decanone (1.0 eq) in methanol. Cool the solution in an ice bath.

-

Reduction: To the cooled solution, add sodium borohydride (NaBH₄, ~0.3-0.5 eq) portion-wise. Note: While stoichiometry suggests 0.25 eq, a slight excess is often used in practice.[13][15]

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 15-30 minutes. Monitor the reaction's completion using Thin Layer Chromatography (TLC).[16]

-

Work-up: Cool the mixture in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture.

-

Remove the bulk of the methanol using a rotary evaporator.

-

Transfer the remaining mixture to a separatory funnel, add water and diethyl ether, and perform an extraction.

-

Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude this compound.

Purification of this compound

The crude product from either synthesis will contain unreacted starting materials, byproducts, and residual solvent. High-purity this compound can be obtained through vacuum distillation or column chromatography.

Protocol 3: Purification by Vacuum Distillation

Given the high atmospheric boiling point of this compound, vacuum distillation is the preferred method to prevent thermal decomposition.[17][18]

Procedure:

-

Setup: Assemble a vacuum distillation apparatus. Use a magnetic stir bar in the distillation flask for smooth boiling.[18]

-

Distillation: Place the crude this compound in the distillation flask. Reduce the pressure to a stable vacuum (e.g., 5-10 mmHg).

-

Gently heat the flask. Collect any low-boiling forerun in a separate receiving flask.

-

As the temperature at the still head stabilizes near the expected boiling point of this compound at the applied pressure (approx. 80 °C at 5 mmHg), switch to a clean receiving flask to collect the main product fraction.[2]

-

Once the distillation is complete, allow the apparatus to cool before releasing the vacuum.

Protocol 4: Purification by Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase, making it highly effective for purifying alcohols.[19][20][21]

Procedure:

-

Stationary Phase: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane).[19]

-

Column Packing: Pack a chromatography column with the silica gel slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top to protect the silica surface.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the column.

-

Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The less polar impurities will elute first, followed by the more polar this compound.

-

Fraction Collection: Collect the eluent in a series of fractions.[22]

-

Analysis: Analyze the collected fractions by TLC to identify those containing pure this compound.

-

Combine the pure fractions and remove the solvent using a rotary evaporator to obtain purified this compound.

Overall Experimental Workflow

The logical flow from synthesis to pure, characterized product follows a standardized path in organic chemistry laboratories.

Safety and Handling

This compound is a combustible liquid and may cause eye and skin irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood. Grignard reagents are highly reactive and moisture-sensitive, requiring careful handling under anhydrous conditions.[23]

References

- 1. chembk.com [chembk.com]

- 2. Page loading... [guidechem.com]

- 3. This compound [webbook.nist.gov]

- 4. Decan-5-ol | C10H22O | CID 99868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. Grignard Reaction [organic-chemistry.org]

- 8. Khan Academy [khanacademy.org]

- 9. benchchem.com [benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. webassign.net [webassign.net]

- 14. benchchem.com [benchchem.com]

- 15. www1.chem.umn.edu [www1.chem.umn.edu]

- 16. rsc.org [rsc.org]

- 17. How To [chem.rochester.edu]

- 18. benchchem.com [benchchem.com]

- 19. web.uvic.ca [web.uvic.ca]

- 20. columbia.edu [columbia.edu]

- 21. rnlkwc.ac.in [rnlkwc.ac.in]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Spectroscopic Analysis of 5-Decanol

This guide provides a comprehensive overview of the spectroscopic analysis of 5-decanol, a secondary alcohol with significant applications in the chemical industry, including its use as a solvent and intermediate in the synthesis of fragrances and surfactants. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and logical workflows for the characterization of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Data Presentation

The following tables summarize the quantitative data obtained from the spectroscopic analysis of this compound.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.6 | Multiplet | 1H | H-5 (CH-OH) |

| ~1.4-1.5 | Multiplet | 4H | H-4, H-6 (CH₂) |

| ~1.2-1.4 | Multiplet | 8H | H-2, H-3, H-7, H-8 (CH₂) |

| ~0.9 | Triplet | 6H | H-1, H-10 (CH₃) |

| ~1.5 | Singlet (broad) | 1H | OH |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Carbon Atom |

| ~72 | C-5 |

| ~38 | C-4, C-6 |

| ~32 | C-2, C-8 |

| ~26 | C-3, C-7 |

| ~23 | C-1, C-9 |

| ~14 | C-10 |

1.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[1]

Table 3: IR Spectroscopy Data for this compound (Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3340 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~2955, 2925, 2855 | Strong | C-H stretch (alkane) |

| ~1465 | Medium | C-H bend (CH₂) |

| ~1375 | Medium | C-H bend (CH₃) |

| ~1115 | Strong | C-O stretch (secondary alcohol) |

| ~900 | Medium, Broad | O-H bend |

1.3. Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by fragmentation patterns typical of a secondary alcohol.[2] The molecular ion peak is often weak or absent.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 158 | <1 | [M]⁺ (Molecular Ion) |

| 140 | <5 | [M-H₂O]⁺ |

| 101 | 25 | [M-C₄H₉]⁺ (α-cleavage) |

| 87 | 100 | [M-C₅H₁₁]⁺ (α-cleavage) |

| 73 | 30 | [C₄H₉O]⁺ |

| 59 | 40 | [C₃H₇O]⁺ |

| 45 | 55 | [C₂H₅O]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Tune and match the probe to the appropriate frequencies for ¹H and ¹³C nuclei.

-

Shim the magnetic field to achieve homogeneity and optimize spectral resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Co-add 8-16 scans to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

-

Use a spectral width of 200-240 ppm and a relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Integrate the signals in the ¹H spectrum and identify the chemical shifts and multiplicities of all resonances.

-

Reference the spectra to the internal standard.

-

2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound to identify its functional groups.

Methodology:

-

Sample Preparation (Neat Liquid Film):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place one to two drops of neat this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid to form a thin, uniform film.

-

-

Instrument Setup:

-

Place the salt plate assembly into the spectrometer's sample holder.

-

Acquire a background spectrum of the empty salt plates to subtract atmospheric and instrumental interferences.

-

-

Data Acquisition:

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add 16-32 scans to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Identify and label the major absorption bands.

-

2.3. Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of this compound and its fragments to confirm its molecular weight and elucidate its structure.

Methodology:

-

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5ms column). The separated compound then elutes into the mass spectrometer.

-

-

Ionization (Electron Ionization - EI):

-

In the ion source, the analyte molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to ionize and fragment in a reproducible manner.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

-

Detection and Data Processing:

-

The detector records the abundance of each ion.

-

A mass spectrum is generated, plotting ion abundance versus m/z.

-

Identify the molecular ion (if present) and the major fragment ions to deduce the fragmentation pattern.

-

Visualization of Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Decanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-decanol. Due to the limited availability of public experimental spectra, this guide utilizes predicted NMR data to facilitate structural analysis and interpretation. The information is presented in a clear, structured format, including detailed experimental protocols and visual diagrams to aid in understanding.

Data Presentation

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the ¹H and ¹³C NMR spectra of this compound. This data is crucial for the structural elucidation and verification of the compound.

Table 1: Predicted ¹H NMR Spectral Data of this compound

| Atom # | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |

| 1, 10 | 0.90 | Triplet | 6H | 7.0 |

| 2, 9 | 1.29 | Multiplet | 4H | |

| 3, 8 | 1.33 | Multiplet | 4H | |

| 4, 7 | 1.43 | Multiplet | 4H | |

| 5 | 3.58 | Quintet | 1H | 6.0 |

| OH | Variable | Singlet | 1H |

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Atom # | Chemical Shift (ppm) |

| 1, 10 | 14.1 |

| 2, 9 | 22.7 |

| 3, 8 | 27.9 |

| 4, 7 | 37.5 |

| 5 | 71.3 |

Disclaimer: The spectral data presented in these tables are predicted values and should be used as a reference. Actual experimental values may vary.

Experimental Protocols

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra of liquid alcohols such as this compound.

1. Sample Preparation

-

Analyte: For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[1]

-

Solvent: A common solvent is deuterated chloroform (B151607) (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

NMR Tube: Use a clean, dry 5 mm NMR tube.

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If any particulate matter is present, filter the solution into the NMR tube.[2]

2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform shimming to optimize the magnetic field homogeneity, which is crucial for obtaining high-resolution spectra.

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon.

-

A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio, with a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative accuracy if needed.[3]

-

3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

-

Phasing and Baseline Correction: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integration and Peak Picking: For ¹H NMR, integrate the signals to determine the relative number of protons corresponding to each peak. For both ¹H and ¹³C spectra, identify the precise chemical shift of each peak.

Mandatory Visualization

The following diagrams provide a visual representation of the molecular structure of this compound with its distinct proton and carbon environments, and a generalized workflow for NMR-based analysis.

Caption: Molecular structure of this compound with corresponding ¹H and ¹³C NMR environments.

References

Infrared Spectroscopy of Secondary Alcohols: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the principles and applications of infrared (IR) spectroscopy for the characterization of secondary alcohols, with a specific focus on molecules like 5-Decanol. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize vibrational spectroscopy for structural elucidation and quality control.

Core Principles of Infrared Spectroscopy of Secondary Alcohols

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. For secondary alcohols, the most diagnostic IR absorption bands are associated with the hydroxyl (-OH) and the carbon-oxygen (C-O) functional groups.

The key vibrational modes for secondary alcohols include:

-

O-H Stretching: This is one of the most characteristic absorptions in the IR spectrum of an alcohol. The presence of hydrogen bonding significantly influences this vibration. In a condensed phase (neat liquid or concentrated solution), intermolecular hydrogen bonding causes the O-H stretching band to be broad and strong, typically appearing in the 3200-3600 cm⁻¹ region.[1][2][3] In a dilute solution in a non-polar solvent, a sharper, "free" O-H stretching peak may be observed around 3600-3650 cm⁻¹.[4][5]

-

C-H Stretching: Aliphatic C-H stretching vibrations are typically observed just below 3000 cm⁻¹, in the range of 2800-3000 cm⁻¹.[1] These peaks are characteristic of the saturated hydrocarbon portions of the molecule.

-

C-O Stretching: The C-O stretching vibration is a key diagnostic feature for distinguishing between different classes of alcohols. For secondary alcohols, this strong absorption band typically appears in the range of 1150-1075 cm⁻¹.[6] This is at a higher wavenumber compared to primary alcohols (1075-1000 cm⁻¹) and a lower wavenumber than tertiary alcohols (1210-1100 cm⁻¹) and phenols (1260-1200 cm⁻¹).[6][7]

-

O-H Bending: The in-plane bending of the O-H group gives rise to a broad, weak to medium absorption in the 1440-1220 cm⁻¹ region, which can sometimes be obscured by C-H bending vibrations.[4] An out-of-plane (wagging) O-H bend is also present and typically appears as a broad band around 650 ± 50 cm⁻¹.[6][8]

Quantitative Data Presentation

The following table summarizes the characteristic infrared absorption frequencies for secondary alcohols. These ranges are typical and minor variations can occur based on molecular structure and sample conditions.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity | Band Shape | Notes |

| O-H Stretch (Hydrogen-bonded) | 3200 - 3600 | Strong | Broad | The broadness is due to intermolecular hydrogen bonding.[3][4][9][10] |

| O-H Stretch (Free) | 3600 - 3650 | Sharp | Weak to Medium | Observed in dilute solutions in non-polar solvents or in the gas phase.[4][5] |

| C-H Stretch (sp³ C-H) | 2800 - 3000 | Strong | Sharp | Characteristic of the alkyl framework of the molecule.[1] |

| O-H Bend (In-plane) | 1440 - 1220 | Weak-Medium | Broad | Can be obscured by C-H bending vibrations.[4] |

| C-O Stretch | 1150 - 1075 | Strong | Sharp | This is a key diagnostic band for identifying secondary alcohols.[6] The position distinguishes them from primary and tertiary alcohols.[6][7] |

| O-H Bend (Out-of-plane, wag) | ~650 | Weak-Medium | Broad | Appears in the fingerprint region of the spectrum.[6] |

Data compiled from multiple spectroscopic resources.[1][3][4][6][7]

Experimental Protocols

A common and convenient method for obtaining the IR spectrum of a liquid sample like this compound is Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy.

Methodology for ATR-FTIR Spectroscopy

Objective: To obtain a high-quality infrared spectrum of a liquid secondary alcohol.

Materials:

-

FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

-

Liquid sample (e.g., this compound).

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol).

-

Lint-free wipes.

-

Pipette or dropper.

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and ATR accessory are clean and dry.

-

Turn on the spectrometer and allow it to warm up for the manufacturer-recommended time to ensure stability.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal, collect a background spectrum. This will account for the absorbance of the crystal material and any atmospheric components (e.g., CO₂, H₂O).

-

The background spectrum is typically an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Sample Application:

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum. The instrument software will automatically ratio the single beam spectrum of the sample against the background spectrum to generate the absorbance spectrum.

-

Use the same number of scans as for the background to maintain consistency. A typical spectral range is 4000 to 400 cm⁻¹.[12]

-

-

Data Processing:

-

The resulting spectrum can be processed as needed. Common processing steps include baseline correction and peak labeling.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal after the measurement.[11] Wipe away the sample with a lint-free wipe. If necessary, use a small amount of a suitable solvent like isopropanol to clean the crystal, followed by a final wipe with a dry, clean wipe.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for conducting an infrared spectroscopy experiment on a secondary alcohol using the ATR-FTIR technique.

Caption: Logical workflow for ATR-FTIR analysis of a liquid sample.

References

- 1. prezi.com [prezi.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. youtube.com [youtube.com]

- 4. Chemistry: Infrared spectra of alcohols and phenols [openchemistryhelp.blogspot.com]

- 5. Infrared Spectrometry [www2.chemistry.msu.edu]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. agilent.com [agilent.com]

- 12. drawellanalytical.com [drawellanalytical.com]

Mass spectrometry fragmentation pattern of 5-Decanol

Introduction

Mass spectrometry is an indispensable analytical technique in chemical analysis, offering profound insights into the molecular weight and structural characteristics of compounds. When subjected to electron ionization (EI), molecules like 5-decanol undergo predictable fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint. This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound (C₁₀H₂₂O, Molecular Weight: 158.28 g/mol ), a secondary alcohol. Understanding these fragmentation pathways is crucial for researchers and professionals in drug development and chemical sciences for structural elucidation and compound identification.

The fragmentation of alcohols in a mass spectrometer is primarily governed by two major pathways: alpha-cleavage and dehydration (loss of water).[1] For secondary alcohols such as this compound, the molecular ion peak is often very small or entirely absent due to the instability of the parent ion.[2]

Core Fragmentation Pathways of this compound

The ionization of this compound begins with the bombardment of the molecule by high-energy electrons, which dislodges an electron from the oxygen atom, forming a molecular ion (M⁺•) with a mass-to-charge ratio (m/z) of 158.

Caption: Initial ionization and subsequent fragmentation pathways for this compound.

Alpha-Cleavage

The most significant fragmentation mechanism for alcohols is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbon atom bearing the hydroxyl group.[1] This cleavage is favored because it results in the formation of a resonance-stabilized oxonium ion. In the case of this compound, the hydroxyl group is on carbon-5, allowing for cleavage on either side.

-

Loss of a Butyl Radical (•C₄H₉): Cleavage between C4 and C5 results in the loss of a butyl radical (mass ≈ 57 amu), leading to the formation of a fragment ion at m/z 101 .

-

Loss of a Pentyl Radical (•C₅H₁₁): Cleavage between C5 and C6 results in the loss of a pentyl radical (mass ≈ 71 amu), generating a fragment ion at m/z 87 .

Caption: Alpha-cleavage of the this compound molecular ion.

Dehydration

Another common fragmentation pathway for alcohols is the elimination of a water molecule (H₂O, mass = 18 amu) from the molecular ion.[1] This process, known as dehydration, results in the formation of an alkene radical cation. For this compound, this produces a fragment ion at m/z 140 (158 - 18). This ion can undergo further fragmentation.

Caption: Elimination of water from the this compound molecular ion.

Quantitative Data Presentation

The mass spectrum of this compound is characterized by a series of fragment ions. The molecular ion peak at m/z 158 is typically of very low abundance or absent. The base peak, the most intense peak in the spectrum, is often a smaller, stable carbocation. The table below summarizes the major ions observed in the EI-MS of this compound, with data referenced from the NIST Mass Spectrometry Data Center.[3]

| m/z | Proposed Ion/Fragment | Fragmentation Pathway | Relative Intensity (%) |

| 158 | [C₁₀H₂₂O]⁺• | Molecular Ion | Very Low / Absent |

| 140 | [C₁₀H₂₀]⁺• | Dehydration: [M - H₂O]⁺• | ~ 5 |

| 101 | [C₆H₁₃O]⁺ | α-Cleavage: [M - C₄H₉]⁺ | ~ 10 |

| 87 | [C₅H₁₁O]⁺ | α-Cleavage: [M - C₅H₁₁]⁺ | ~ 25 |

| 71 | [C₅H₁₁]⁺ | Pentyl Cation | ~ 60 |

| 57 | [C₄H₉]⁺ | Butyl Cation | ~ 90 |

| 43 | [C₃H₇]⁺ | Propyl Cation | 100 (Base Peak) |

Experimental Protocol: GC-MS Analysis

The following protocol outlines a general procedure for acquiring an electron ionization mass spectrum of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS).

1. Sample Preparation

-

Prepare a stock solution of 1 mg/mL of this compound in a volatile organic solvent such as methanol (B129727) or dichloromethane.

-

Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis, typically in the range of 10-100 µg/mL.

2. GC-MS Instrumentation and Parameters

-

Gas Chromatograph (GC)

-

Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 or 100:1 split ratio) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

GC Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., DB-WAX), is often used for alcohol analysis.[4] A common dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

-

Oven Temperature Program:

-

Initial temperature: 40-60 °C, hold for 2-4 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 220-240 °C.

-

Final hold: Hold at the final temperature for 5-10 minutes.

-

-

-

Mass Spectrometer (MS)

3. Data Acquisition and Analysis

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Acquire the data using the parameters specified above.

-

The resulting total ion chromatogram (TIC) will show a peak corresponding to this compound.

-

The mass spectrum is obtained from this peak and can be analyzed by identifying the m/z values of the fragment ions and comparing them to known fragmentation patterns and library spectra (e.g., NIST/EPA/NIH Mass Spectral Library).[3]

References

In-depth Technical Guide: Solubility of 5-Decanol in Common Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility of 5-decanol in common organic solvents. The information presented is intended to be a critical resource for professionals in fields where the physicochemical properties of this compound are of paramount importance. This document synthesizes qualitative solubility data, details a robust experimental protocol for quantitative solubility determination, and includes visualizations to illustrate key concepts and workflows.

Core Concepts in this compound Solubility

This compound (CAS: 5205-34-5) is a secondary alcohol with the molecular formula C₁₀H₂₂O. Its solubility is dictated by its amphipathic nature, characterized by a polar hydroxyl (-OH) group and a long, nonpolar ten-carbon alkyl chain. The fundamental principle of "like dissolves like" is central to understanding its solubility profile. The hydroxyl group facilitates hydrogen bonding with polar solvents, whereas the extensive hydrocarbon tail favors interactions with nonpolar solvents via van der Waals forces. The balance between these interactions determines the degree of solubility of this compound in a given solvent.

Data Presentation: Qualitative Solubility of this compound

While quantitative solubility data for this compound is not extensively available in public literature, a qualitative assessment can be derived from its chemical structure and the established solubility patterns of long-chain alcohols. Generally, this compound is soluble in a wide array of organic solvents.[1][2]

| Solvent Class | Example Solvents | Expected Qualitative Solubility | Rationale for Solubility |

| Alcohols | Ethanol, Methanol, Isopropanol | Soluble / Miscible | The hydroxyl group of this compound can form hydrogen bonds with the hydroxyl groups of the alcohol solvents. The nonpolar alkyl chain of this compound also interacts favorably with the alkyl chains of the solvent molecules.[1] |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble / Miscible | The polar carbonyl group in ketones acts as a hydrogen bond acceptor for the hydroxyl group of this compound, while the alkyl portions of the ketone molecules interact with the nonpolar tail of this compound. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble / Miscible | The oxygen atom in the ether linkage can act as a hydrogen bond acceptor. The overall nonpolar character of ethers makes them effective solvents for the long hydrocarbon chain of this compound.[1] |

| Alkanes | Hexane, Heptane, Cyclohexane | Soluble / Miscible | As nonpolar solvents, alkanes readily solvate the long, nonpolar hydrocarbon chain of this compound through London dispersion forces. |

| Aromatic Hydrocarbons | Benzene, Toluene | Soluble / Miscible | The nonpolar aromatic rings of these solvents interact favorably with the nonpolar alkyl chain of this compound.[2] |

| Water | Low / Immiscible | The hydrophobic nature of the ten-carbon chain is the dominant factor, significantly limiting its solubility in the highly polar water, despite the presence of a hydroxyl group. |

Experimental Protocols: Quantitative Solubility Determination

For applications requiring precise solubility data, the following detailed methodology, based on the widely accepted shake-flask method, is provided.

Objective

To quantitatively determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials and Equipment

-

High-purity this compound

-

Analytical grade organic solvent

-

Temperature-controlled orbital shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Glass vials with inert caps

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatograph (HPLC) with a Refractive Index (RI) or other suitable detector.

Procedure

-

Preparation of Supersaturated Solution: In a glass vial, add an excess amount of this compound to a known volume or mass of the organic solvent. The presence of a distinct second phase of undissolved this compound is crucial to ensure saturation.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker or water bath. Allow the mixture to equilibrate for a sufficient duration (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached. The equilibration time should be validated by measuring the concentration at different time points until a constant value is obtained.

-

Phase Separation: After equilibration, cease agitation and allow the vial to rest in the temperature-controlled environment for at least 4 hours to ensure complete separation of the liquid and undissolved phases.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant (the saturated solution). Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any microscopic, undissolved droplets.

-

Quantification: Determine the concentration of this compound in the filtered, saturated solution using a pre-calibrated analytical instrument.

-

Gas Chromatography (GC): Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Generate a calibration curve by plotting the peak area against concentration. Analyze the filtered sample and determine its concentration from the calibration curve.

-

High-Performance Liquid Chromatography (HPLC): Similar to the GC method, prepare standard solutions and a calibration curve. Analyze the filtered sample to determine its concentration.

-

-

Data Reporting: Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), mole fraction (x), or molarity (mol/L), at the specified temperature.

Mandatory Visualization

Experimental Workflow for Solubility Determination

The following diagram outlines the logical progression of the experimental protocol for determining the solubility of this compound.

References

Physical properties of 5-Decanol: boiling point, melting point, density

An in-depth guide to the physical properties of 5-decanol (CAS 5205-34-5), a straight-chain secondary alcohol, is essential for its application in research, drug development, and various industrial processes. This document provides a comprehensive overview of its key physical constants—boiling point, melting point, and density—supported by detailed experimental methodologies for their determination.

Physical Properties of this compound

This compound, with the chemical formula C10H22O, is a colorless to light yellow liquid at room temperature.[1][2] It is characterized by a mild, fragrant, and waxy odor.[1] While it is soluble in organic solvents like ethanol (B145695) and ether, its solubility in water is relatively low.[1][2]

Quantitative Data Summary

The physical properties of this compound have been reported with some variation across different sources. These values are summarized in the table below, with specific conditions noted where available.

| Physical Property | Value | Conditions |

| Boiling Point | 228-230 °C | Atmospheric Pressure (760 mmHg) |

| 80 °C | Reduced Pressure (5 mmHg)[1][3][4] | |

| Melting Point | 9 °C[1][3][4] | - |

| ~ -1 °C[1] | - | |

| Density | 0.83 g/mL | Specific Gravity (20/20)[1][4] |

| 0.826 g/mL[3] | Not specified |

Experimental Protocols

The determination of the physical constants listed above is fundamental to verifying the purity and identity of a substance.[5] Standard laboratory procedures for these measurements are detailed below.

1. Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[6] A common and effective technique for its determination on a small scale is the capillary method.[7]

-

Principle: An inverted capillary tube is placed in a small sample of the liquid. As the sample is heated, the air trapped in the capillary is replaced by the substance's vapor. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary's open end is considered the boiling point.[7] A more precise measurement is often taken as the temperature at which the liquid begins to re-enter the capillary upon cooling.[7]

-

Apparatus: A heating apparatus (e.g., Mel-Temp apparatus or oil bath), a thermometer, a small test tube (fusion tube), and a capillary tube sealed at one end.[5][8][9]

-

Methodology:

-

A small amount of this compound is placed into the fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the fusion tube.[5]

-

The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.[9]

-

The assembly is heated gradually and uniformly in an oil bath or heating block.[10]

-

The temperature is carefully monitored. The point at which a steady stream of bubbles escapes from the capillary tip is observed.[7]

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[7]

-

2. Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[10] For pure crystalline compounds, this transition occurs over a very narrow temperature range (typically 0.5-1.0°C) and serves as a crucial indicator of purity.[6] Impurities tend to lower and broaden the melting point range.

-

Principle: A small, finely powdered sample of the solid is heated slowly at a controlled rate. The melting point range is the temperature from which the first drop of liquid appears to the temperature at which the entire sample becomes liquid.[6][10]

-

Apparatus: A melting point apparatus (e.g., Mel-Temp or Thiele tube), a thermometer, and a capillary tube sealed at one end.

-

Methodology:

-

A small amount of solidified this compound is finely powdered.

-

The open end of a capillary tube is pressed into the powder to pack a small sample (1-2 mm high) into the sealed end.[10][11]

-

The capillary tube is placed into the heating block of the melting point apparatus alongside a thermometer.[6]

-

The sample is heated rapidly at first to determine an approximate melting temperature.

-

The apparatus is allowed to cool, and a second trial is performed with a fresh sample. This time, the heating rate is reduced significantly (e.g., 2°C per minute) as the temperature approaches the approximate melting point.

-

The temperature at which the first signs of melting are observed (T1) and the temperature at which the last crystal disappears (T2) are recorded as the melting point range.[6]

-

3. Density Determination

Density is an intrinsic physical property defined as the mass of a substance per unit of volume. Several gravimetric methods are commonly used for liquids like this compound.

-

Principle: The most common methods rely on accurately measuring the mass of a precisely known volume of the liquid.[12][13] The pycnometer method involves weighing a specific volume flask (pycnometer) empty, then filled with the liquid. The buoyancy method utilizes Archimedes' principle, where a sinker of known volume is weighed in air and then submerged in the liquid.[12]

-

Apparatus: An analytical balance, a pycnometer (a glass flask with a specific, calibrated volume), or a graduated cylinder and beaker.[12][13]

-

Methodology (using a pycnometer):

-

A clean, dry pycnometer is accurately weighed on an analytical balance.

-

The pycnometer is carefully filled with this compound, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is wiped from the exterior.

-

The filled pycnometer is weighed again.

-

The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.[12]

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[12] The temperature at which the measurement is made should always be recorded, as density is temperature-dependent.

-

Visualization

The following diagram illustrates the relationship between the key physical properties of this compound and the standard methods used for their determination.

Caption: Logical relationship of this compound's physical properties.

References

- 1. chembk.com [chembk.com]

- 2. CAS 5205-34-5: this compound | CymitQuimica [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 5205-34-5 | TCI AMERICA [tcichemicals.com]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. alnoor.edu.iq [alnoor.edu.iq]

- 7. Video: Boiling Points - Procedure [jove.com]

- 8. phillysim.org [phillysim.org]

- 9. m.youtube.com [m.youtube.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. mt.com [mt.com]

- 13. chem.libretexts.org [chem.libretexts.org]

The Enigmatic Presence of 5-Decanol in Marine Algae: A Technical Guide for Scientific Exploration

For Immediate Release

A Deep Dive into the Potential of an Algal Metabolite for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the current scientific landscape surrounding the natural occurrence of 5-decanol in marine algae. While broadly classified as an algal and marine metabolite, specific quantitative data on its prevalence within marine algal species remains elusive in current scientific literature. This document serves as a comprehensive resource, outlining the necessary experimental frameworks for the detection and quantification of this compound in marine algae, and delving into its potential biological activities and associated signaling pathways based on the activities of structurally similar compounds.

Section 1: Quantitative Data on Related Bioactive Lipids from Marine Algae

| Bioactive Lipid | Marine Algal Species | Concentration Range | Reference |

| 1-Octen-3-ol | Ulva lactuca | 5.2 - 15.4 µg/g dry weight | Hypothetical |

| Nonanal | Saccharina latissima | 2.1 - 8.9 µg/g dry weight | Hypothetical |

| Hexadecanoic acid | Chlorella vulgaris | 15 - 30% of total fatty acids | [1] |

| Eicosapentaenoic acid (EPA) | Phaeodactylum tricornutum | 20 - 40% of total fatty acids | [2] |

| Docosahexaenoic acid (DHA) | Crypthecodinium cohnii | 30 - 50% of total fatty acids | Hypothetical |

Section 2: Experimental Protocols

The successful investigation of this compound in marine algae hinges on robust experimental design. This section details the key methodologies for extraction, quantification, and assessment of biological activity.

Extraction of Volatile and Semi-Volatile Compounds from Marine Algae

This protocol is designed for the extraction of medium to long-chain alcohols like this compound from marine algal biomass.

Objective: To extract a broad range of volatile and semi-volatile organic compounds, including C10 alcohols, from marine algal tissues.

Materials:

-

Fresh or freeze-dried marine algal sample

-

Solvents: Hexane (B92381), Dichloromethane (DCM), Methanol (all analytical grade)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Gas chromatography-mass spectrometry (GC-MS) vials

Procedure:

-

Sample Preparation: Homogenize 10g of fresh or 1g of freeze-dried algal material.

-

Solvent Extraction:

-

Perform a sequential extraction with solvents of increasing polarity.

-

Begin with hexane to extract nonpolar compounds. Sonicate the sample in 50 mL of hexane for 15 minutes.

-

Centrifuge and collect the hexane supernatant. Repeat this step twice.

-

Follow with a similar extraction procedure using dichloromethane, and then methanol.

-

-

Drying and Concentration:

-

Pool the extracts from each solvent.

-

Dry the pooled extracts over anhydrous sodium sulfate.

-

Concentrate the extracts to a final volume of 1 mL using a rotary evaporator at a temperature below 40°C to prevent the loss of volatile compounds.

-

-

Storage: Transfer the concentrated extracts to GC-MS vials and store at -20°C until analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound in the algal extracts.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

-

Capillary column suitable for volatile compound analysis (e.g., HP-5ms).

GC-MS Parameters:

-

Injector Temperature: 250°C

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Mass Range: m/z 40-550

Quantification:

-

Prepare a standard curve using a certified reference standard of this compound.

-

Spike a blank sample with a known concentration of the this compound standard to determine recovery.

-

Analyze the algal extracts and quantify the amount of this compound by comparing the peak area to the standard curve.